molecular formula C11H12N2OS B11690209 (2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11690209
M. Wt: 220.29 g/mol
InChI Key: QDZCWKXNZOSMKR-UHFFFAOYSA-N
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Description

(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a Schiff base, which is then cyclized to produce the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells. The compound may also interact with cellular pathways involved in inflammation and cancer, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

What sets (2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one apart from similar compounds is its unique thiazolidinone ring structure, which imparts distinct chemical and biological properties. This structure allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H12N2OS/c1-8-3-5-9(6-4-8)12-11-13(2)10(14)7-15-11/h3-6H,7H2,1-2H3

InChI Key

QDZCWKXNZOSMKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)CS2)C

Origin of Product

United States

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